

Isoconazole crystal structure and molecular properties

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Compound of Interest

Compound Name: *Isoconazole*

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An In-depth Technical Guide to the Crystal Structure and Molecular Properties of **Isoconazole**

Introduction

Isoconazole is a broad-spectrum azole antifungal agent belonging to the N-substituted imidazole class.[1] It is structurally characterized by an imidazole ring, two dichlorinated phenyl groups, and an ether linkage.[2] Primarily used in its nitrate salt form for the topical treatment of superficial skin mycoses, **isoconazole** is effective against dermatophytes, yeasts, moulds, and some Gram-positive bacteria.[1] Its therapeutic action, like other azole antifungals, stems from the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane, which leads to compromised cell function and eventual cell death.[2] This document provides a detailed overview of the crystal structure and key molecular properties of **isoconazole**, intended for researchers, scientists, and professionals in drug development.

Molecular and Physicochemical Properties

Isoconazole's therapeutic efficacy and formulation characteristics are underpinned by its physicochemical properties. The molecule's high lipophilicity contributes to its rapid penetration of human skin, while its basic imidazole moiety allows for the formation of stable salts, such as **isoconazole** nitrate, which is commonly used in pharmaceutical preparations.[1]

A summary of its key quantitative properties is presented in Table 1.

Table 1: Molecular and Physicochemical Properties of **Isoconazole** and **Isoconazole** Nitrate

Property	Value	Form	Reference
Molecular Formula	C ₁₈ H ₁₄ Cl ₄ N ₂ O	Free Base	[3]
C ₁₈ H ₁₅ Cl ₄ N ₃ O ₄	Nitrate Salt	[4]	
Molecular Weight	416.1 g/mol	Free Base	[3]
479.1 g/mol	Nitrate Salt	[4]	
Melting Point	179 °C	Nitrate Salt	[3][5]
187.5 °C (sharp endothermic peak)	Nitrate Salt	[6]	
pKa (Predicted)	6.0 ± 0.12	Free Base	[5]
Aqueous Solubility	Practically insoluble	Free Base	[5]
0.5088 ± 0.0062 mg/mL (at 25 °C)	Nitrate Salt	[6]	
Organic Solubility	Very soluble in methanol; freely soluble in ethanol (96%); soluble in acetic acid and PEG 400; less soluble in acetone, chloroform, and butanol.	Free Base	[5]

Crystal Structure

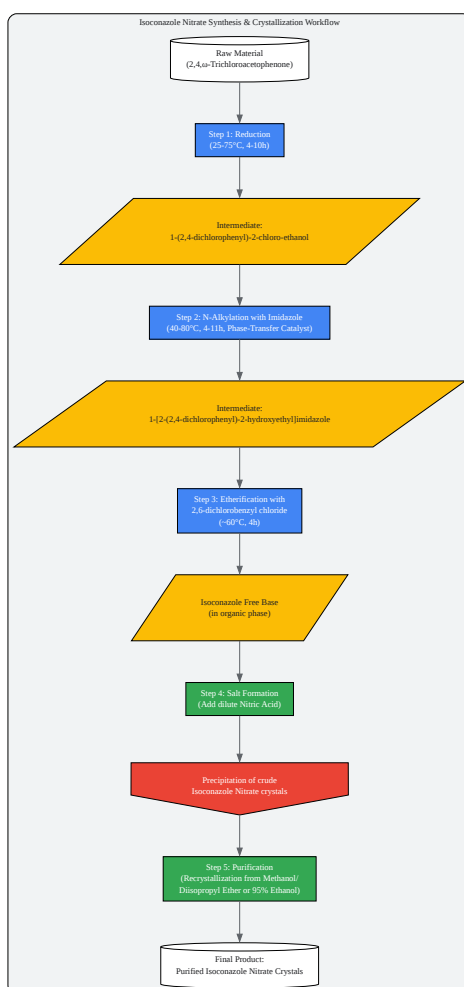
The three-dimensional arrangement of **isoconazole** in the solid state is crucial for its stability, dissolution rate, and bioavailability. The initial structure for theoretical studies of **isoconazole** has been derived from crystallographic data deposited in the Cambridge Structural Database (CSD).[1] While specific unit cell parameters are not detailed in the reviewed literature, the existence of a CIF (Crystallographic Information File) in the CSD confirms that its single-crystal X-ray structure has been resolved.

Experimental Protocols

The determination of **isoconazole**'s properties relies on a range of analytical techniques. The methodologies for synthesis, crystallization, and characterization are detailed below.

Synthesis and Crystallization of Isoconazole Nitrate

The synthesis of **isoconazole** nitrate is a multi-step process involving the formation of a key imidazole intermediate, followed by etherification and salt formation. The final crystallization step is critical for obtaining a pure, stable solid form.



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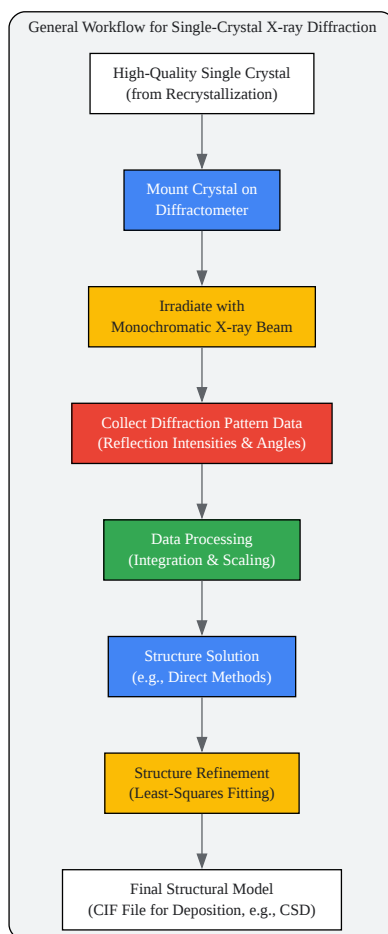
Isoconazole Nitrate Synthesis and Crystallization Workflow.

Methodology:

- Reduction: 2,4,ω-Trichloroacetophenone is reduced in an organic solvent at 25-75°C for 4-10 hours to yield 1-(2,4-dichlorophenyl)-2-chloro-ethanol.[\[2\]](#)[\[7\]](#)
- N-Alkylation: The resulting alcohol is reacted with imidazole in a two-phase system (e.g., toluene and water) with a phase-transfer catalyst at 40-80°C for 4-11 hours.[\[2\]](#)[\[7\]](#) The organic phase is separated, washed, and cooled to -10 to 0°C to precipitate the intermediate, 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole.[\[2\]](#)
- Etherification: The intermediate is combined with sodium hydroxide, toluene, a phase-transfer catalyst, and 2,6-dichlorobenzyl chloride. The mixture is heated to approximately 60°C for 4 hours.[\[2\]](#)
- Salt Formation and Crystallization: After the reaction, the organic phase containing the **isoconazole** free base is separated and washed. Dilute nitric acid is added dropwise, causing the precipitation of **isoconazole** nitrate crystals.[\[2\]](#)[\[5\]](#)
- Purification: The crude product is isolated and purified by recrystallization from a solvent mixture such as 95% ethanol or methanol and diisopropyl ether to yield the final white granular crystals.[\[2\]](#)[\[5\]](#)

Crystal Structure Determination

The definitive method for determining the atomic arrangement of a crystalline solid like **isoconazole** is single-crystal X-ray diffraction (SCXRD).



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General Experimental Workflow for SCXRD.

General Protocol:

- **Crystal Growth:** A high-quality single crystal of **isoconazole** is grown using a suitable crystallization technique, such as slow evaporation or cooling from a saturated solution.
- **Data Collection:** The crystal is mounted on a goniometer head in a single-crystal X-ray diffractometer. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction patterns are collected by a detector as the crystal is rotated.
- **Structure Solution:** The collected diffraction data (intensities and positions of reflections) are processed. The initial positions of the atoms in the unit cell are determined using computational methods (e.g., direct methods or Patterson function).

- **Structure Refinement:** The initial structural model is refined using least-squares algorithms to achieve the best possible fit between the observed diffraction data and the data calculated from the model. This process yields precise atomic coordinates, bond lengths, and bond angles. The final data is often deposited in a crystallographic database as a CIF file.^[1]

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and characterize the thermal behavior and crystallinity of a sample.

Methodology:

- **Sample Preparation:** Approximately 4 mg of the **isoconazole** nitrate sample is weighed and sealed in an aluminum crucible.^[6]
- **Analysis:** The sample is placed in a DSC instrument (e.g., Shimadzu DSC-60).^[6]
- **Heating Program:** The sample is subjected to a controlled heating program, for instance, at a rate of 10 °C/min over a temperature range of 50–300 °C.^[6]
- **Data Interpretation:** The heat flow to or from the sample relative to a reference is measured as a function of temperature. A sharp endothermic peak is indicative of the melting point of a crystalline substance. For **isoconazole** nitrate, this peak was observed at 187.5 °C.^[6]

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the molecular structure and investigating electronic properties. A comparative study of **isoconazole** utilized FT-IR, UV-Vis, and ¹H NMR spectroscopy, comparing experimental results with theoretical calculations from Density Functional Theory (DFT).^{[1][8][9]}

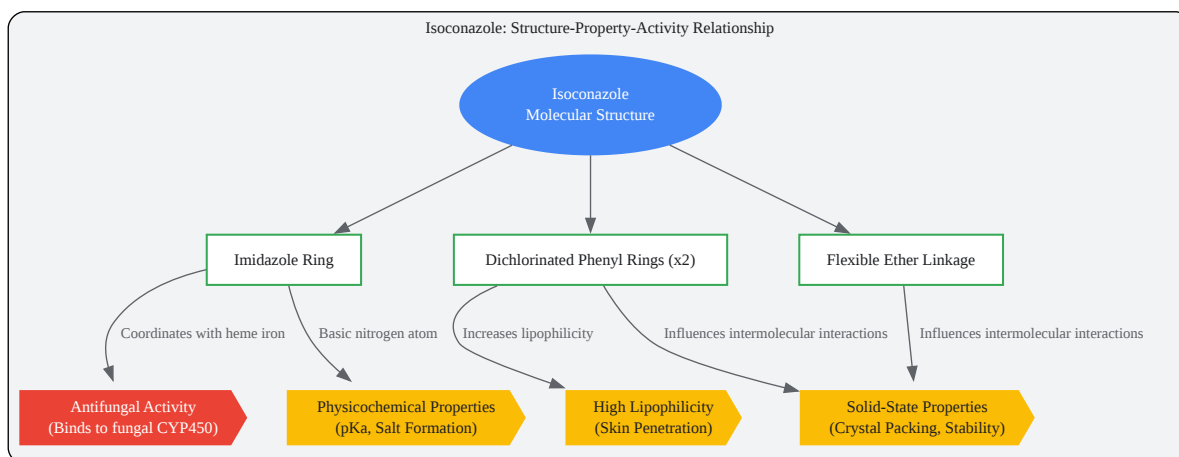
Experimental Protocols:

- **FT-IR Spectroscopy:** The experimental FT-IR spectrum is recorded to identify the characteristic vibrational modes of the functional groups within the **isoconazole** molecule.

- UV-Vis Spectroscopy: The experimental UV-Vis spectrum for **isoconazole** is registered in a solvent such as methanol.[1] This analysis provides information about the electronic transitions within the molecule.
- ^1H NMR Spectroscopy: The ^1H NMR spectrum is recorded to elucidate the chemical environment of the hydrogen atoms in the molecule, confirming its structural integrity. The calculated chemical shifts have shown significant correspondence with experimental data.[1]

Structure-Property Relationships

The molecular architecture of **isoconazole** directly dictates its physicochemical properties and biological activity.



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*Relationship between **Isoconazole**'s structure and its properties.*

- Imidazole Ring: The unsubstituted nitrogen atom of the imidazole ring is the key pharmacophore, coordinating with the heme iron atom of the fungal lanosterol 14 α -demethylase enzyme. This binding inhibits ergosterol synthesis. The basicity of this ring also allows for the formation of the clinically used nitrate salt.[2]

- Dichlorinated Phenyl Groups: The four chlorine atoms significantly increase the molecule's lipophilicity, which is essential for its ability to penetrate the lipid-rich layers of the skin and fungal cell membranes.[1]
- Ether Linkage: The flexible ether bridge allows the molecule to adopt a suitable conformation to fit within the active site of its target enzyme. This flexibility also influences how the molecules pack in the solid state, affecting the crystal structure.

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